molecular formula C7H5ClF3N B2753238 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine CAS No. 1023817-24-4

6-Chloro-2-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B2753238
CAS No.: 1023817-24-4
M. Wt: 195.57
InChI Key: AARZNTDIFKFZDK-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a methyl (-CH₃) group at position 2, and a chlorine atom at position 4. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group, which enhances metabolic stability and binding affinity in target molecules . Its synthesis typically involves palladium-catalyzed cross-coupling reactions or halogenation strategies, as seen in analogous pyridine derivatives .

Properties

IUPAC Name

6-chloro-2-methyl-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-5(7(9,10)11)2-3-6(8)12-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARZNTDIFKFZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine typically involves the chlorination of 2-methyl-3-(trifluoromethyl)pyridine. One common method is the reaction of 2-methyl-3-(trifluoromethyl)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Agrochemicals

The primary application of 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine is in the agrochemical industry. Trifluoromethylpyridines are integral to the development of crop protection agents.

Crop Protection Products

  • Herbicides : Compounds derived from trifluoromethylpyridines, including 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine, are used in formulating herbicides that protect crops from various pests. The fluorine atoms contribute to enhanced herbicidal activity, making these compounds effective against resistant weed species .
  • Insecticides : Similar derivatives have been utilized in creating insecticides that target specific pests while minimizing impact on non-target organisms .

Pharmaceutical Applications

In addition to agrochemical uses, 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine has shown promise in pharmaceutical applications.

Drug Development

  • Antiproliferative Agents : Research indicates that derivatives of trifluoromethylpyridines can exhibit antiproliferative properties against various cancer cell lines. The incorporation of chlorine and fluorine enhances their potency as potential therapeutic agents .
  • Antimicrobial Activities : Some studies have reported that compounds with similar structures possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Studies and Research Findings

Numerous studies have documented the effectiveness and applications of 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine:

StudyFocusFindings
AgrochemicalsIdentified as a key intermediate in several herbicides; demonstrated effectiveness against resistant weed species.
Antiproliferative ActivityShowed significant potency against cancer cell lines; structure–activity relationship studies indicated enhanced efficacy with halogen substitutions.
Synthesis TechniquesDeveloped efficient methods for producing trifluoromethylpyridines that are scalable for industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The chlorine atom and methyl group contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Applications/Properties Reference
6-Chloro-2-methyl-3-(trifluoromethyl)pyridine Cl (6), CH₃ (2), CF₃ (3) 215.59 Agrochemical intermediates, drug discovery -
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine Cl (phenyl), CF₃ (phenyl), F (3), CH₃ (2) 319.74 Bioactive compound (antimicrobial studies)
2,3-Dichloro-5-(trifluoromethyl)pyridine Cl (2,3), CF₃ (5) 216.00 Precursor for fluorinated pharmaceuticals
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride Cl (6), CF₃ (4), SO₂Cl (3) 294.60 Sulfonylation reagent in material science

Key Observations :

  • Positional Effects: The trifluoromethyl group at position 3 (in the target compound) vs. position 4 (in the sulfonyl chloride derivative) alters electronic distribution and reactivity.
  • Chloro Substitution : Chlorine at position 6 is conserved in many analogues, as it stabilizes the aromatic ring and facilitates further functionalization (e.g., Suzuki couplings) .

Compounds with Varied Substituents

Table 2: Impact of Substituent Diversity

Compound Name Substituents (Positions) Key Findings Reference
6-Chloro-2-methyl-3-(1-phenylvinyl)pyridine CH₃ (2), Cl (6), CH₂=CHPh (3) Enhanced π-π stacking due to the vinyl-phenyl group; used in Zweifel olefination
3-Benzoyl-2-methyl-6-(trifluoromethyl)pyridine CH₃ (2), CF₃ (6), COPh (3) Benzoyl group introduces ketone reactivity; explored in kinase inhibitors
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine Cl (phenyl), SMe (4), CF₃ (phenyl) Methylthio group improves lipophilicity; potential CNS drug candidate

Key Observations :

  • Functional Group Effects : The trifluoromethyl group combined with electron-donating groups (e.g., methyl) balances hydrophobicity and metabolic stability. In contrast, bulky substituents (e.g., benzoyl) may limit bioavailability .
  • Biological Activity: Compounds with trifluoromethyl and chloro groups show broader bioactivity (e.g., antimicrobial, anticancer) compared to non-halogenated pyridines .

Biological Activity

6-Chloro-2-methyl-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Structure and Composition

  • IUPAC Name : 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine
  • Molecular Formula : C7H5ClF3N
  • Molecular Weight : 201.57 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)Not specified

The mechanism by which 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine exerts its biological effects primarily involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target sites.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth through enzyme inhibition mechanisms. The presence of the chloro and trifluoromethyl groups may enhance these properties by modifying the electronic characteristics and steric hindrance around the active site.

Enzyme Inhibition Studies

Several studies have demonstrated that compounds with similar structures can act as enzyme inhibitors. For instance, in a comparative analysis of various pyridine derivatives, it was found that those containing halogen substituents exhibited improved inhibitory effects against specific enzymes involved in metabolic pathways relevant to disease processes .

Case Studies

  • Antiplasmodial Activity : A study focusing on fluorinated analogues revealed that compounds with similar structural features to 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine showed enhanced antiplasmodial activity compared to non-fluorinated counterparts. For example, chlorinated arylvinylquinolines demonstrated potent activity against malaria parasites, suggesting a potential therapeutic application for this compound .
  • DPP-4 Inhibition : In the context of diabetes treatment, the structure-activity relationship (SAR) of DPP-4 inhibitors has highlighted the importance of halogen substitutions. Compounds with trifluoromethyl groups have been shown to possess significant inhibitory activity against DPP-4, which is critical for managing type 2 diabetes mellitus .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine, it is useful to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
2-Methyl-3-(trifluoromethyl)pyridineLacks chlorine substitutionModerate enzyme inhibition
6-Bromo-2-methyl-3-(trifluoromethyl)pyridineBromine substitution instead of chlorineEnhanced antimicrobial properties
6-Chloro-2-methylpyridineLacks trifluoromethyl groupLower overall biological activity

This comparative analysis indicates that the combination of chlorine and trifluoromethyl groups in 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine may confer distinct advantages in terms of biological activity.

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine?

Synthesis typically involves halogenation and cross-coupling strategies. For example, fluorinated analogs are prepared via halogen exchange using agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) . Suzuki-Miyaura coupling is also effective for introducing aryl groups, as demonstrated in the synthesis of structurally similar pyridines using boronic acids and Pd catalysts under microwave conditions . Key steps include protecting reactive hydroxyl groups (e.g., with methoxymethyl chloride) and optimizing reaction temperatures (e.g., 100°C for cross-coupling) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

X-ray crystallography is critical for determining molecular conformation and intermolecular interactions. For example, dihedral angles between pyridine and adjacent aromatic rings (e.g., 59.8°) reveal steric and electronic effects . Spectroscopic techniques like NMR and IR validate structural features, while thin-layer chromatography (TLC) monitors reaction progress . Weak intermolecular interactions (e.g., C–H···π) are identified via crystallographic data to explain stability .

Q. How do halogen substituents (Cl vs F) affect the chemical reactivity of trifluoromethylpyridine derivatives?

Chlorine enhances electrophilic substitution due to its electron-withdrawing nature, while fluorine increases stability via strong C–F bonds. For instance, chloro-substituted pyridines undergo nucleophilic substitution more readily than fluoro analogs, which are resistant to oxidation . Comparative studies show chloro derivatives are more reactive in Suzuki couplings, whereas fluoro groups improve metabolic stability in bioactive compounds .

Advanced Research Questions

Q. How does the position of substituents on the pyridine ring influence inhibitory activity against enzymes like CYP1B1?

Substituent position dictates binding affinity and steric compatibility. In estrane-pyridine derivatives, C2-substituted pyridines show 10× higher CYP1B1 inhibition (IC50 = 0.011 µM) than C3/C4 analogs due to optimal π-stacking with Phe134 and nitrogen-iron coordination in the enzyme’s heme pocket . Molecular docking reveals that C2-substituted compounds align better with the active site, reducing steric clashes .

Q. What computational approaches are employed to predict the interaction of this compound with biological targets?

Density functional theory (DFT) and molecular docking are pivotal. Docking studies (e.g., using AutoDock Vina) evaluate binding poses and interaction energies, such as nitrogen-iron distances (2.4 Å vs. 3.2 Å for optimal vs. suboptimal inhibitors) . DFT calculations assess charge distribution and donor-acceptor interactions, correlating electronic properties with inhibition efficacy .

Q. What strategies optimize regioselective functionalization of polychlorinated pyridine derivatives?

Regioselectivity is achieved via directed ortho-metalation or transition-metal catalysis. For example, palladium-mediated Suzuki coupling selectively functionalizes the 3-position of chloro-trifluoromethylpyridines . Protecting groups (e.g., MOM ethers) and solvent polarity (e.g., DMF vs. THF) further control reaction pathways . Computational modeling predicts reactive sites by mapping electron-deficient regions, guiding experimental design .

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